5-(2-Methoxy-5-nitrophenyl)furan-2-carbothioamide
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Overview
Description
5-(2-Methoxy-5-nitrophenyl)furan-2-carbothioamide is a versatile chemical compound with the molecular formula C12H10N2O4S and a molecular weight of 278.29 g/mol . This compound is characterized by its unique structure, which includes a furan ring substituted with a methoxy-nitrophenyl group and a carbothioamide group. It is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-(2-Methoxy-5-nitrophenyl)furan-2-carbothioamide typically involves the reaction of 5-(2-methoxy-5-nitrophenyl)furan-2-carboxylic acid with thioamide under specific conditions. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst to facilitate the reaction. The reaction is usually carried out at a controlled temperature to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
5-(2-Methoxy-5-nitrophenyl)furan-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Hydrolysis: The carbothioamide group can undergo hydrolysis to form the corresponding carboxylic acid and thiol under acidic or basic conditions
Scientific Research Applications
5-(2-Methoxy-5-nitrophenyl)furan-2-carbothioamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-(2-Methoxy-5-nitrophenyl)furan-2-carbothioamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring and carbothioamide group also contribute to its reactivity and ability to form covalent bonds with target molecules .
Comparison with Similar Compounds
Similar compounds to 5-(2-Methoxy-5-nitrophenyl)furan-2-carbothioamide include:
5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: This compound has a similar furan ring structure but with a fluoro-nitrophenyl group instead of a methoxy-nitrophenyl group.
5-(2-Nitrophenyl)furan-2-carbaldehyde: This compound features a nitrophenyl group and an aldehyde functional group, differing from the carbothioamide group in the target compound.
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: This compound is another derivative with a fluoro-nitrophenyl group and a carboxylate functional group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C12H10N2O4S |
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Molecular Weight |
278.29 g/mol |
IUPAC Name |
5-(2-methoxy-5-nitrophenyl)furan-2-carbothioamide |
InChI |
InChI=1S/C12H10N2O4S/c1-17-9-3-2-7(14(15)16)6-8(9)10-4-5-11(18-10)12(13)19/h2-6H,1H3,(H2,13,19) |
InChI Key |
UWKSDVIHKFHNAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C(=S)N |
Origin of Product |
United States |
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